molecular formula C23H14N2O2 B14506661 2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid CAS No. 63147-92-2

2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid

Cat. No.: B14506661
CAS No.: 63147-92-2
M. Wt: 350.4 g/mol
InChI Key: CACWMSOMJJIPDC-UHFFFAOYSA-N
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Description

2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by the presence of a quinoline moiety fused with a benzoquinoline structure. The compound is of significant interest in the fields of organic and medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide, followed by cyclization reactions to form the desired heterocyclic structure . Other methods may include the use of palladium-catalyzed C-H bond activation and cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, solvent-free reaction conditions, and recyclable catalysts to enhance yield and reduce environmental impact . These methods are designed to be scalable and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of enzyme activity, interference with DNA replication, and induction of apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

CAS No.

63147-92-2

Molecular Formula

C23H14N2O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-quinolin-2-ylbenzo[f]quinoline-1-carboxylic acid

InChI

InChI=1S/C23H14N2O2/c26-23(27)22-17(19-11-10-15-6-2-4-8-18(15)25-19)13-24-20-12-9-14-5-1-3-7-16(14)21(20)22/h1-13H,(H,26,27)

InChI Key

CACWMSOMJJIPDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC=C(C(=C32)C(=O)O)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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